1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one
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Overview
Description
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)propan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyl group attached to one of the phenyl rings of biphenyl, and a propanone group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-(4’-Acetyl[1,1’-biphenyl]-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Acetylbiphenyl: Similar structure but lacks the propanone group.
Biphenyl: The parent compound without any substituents.
4’-Methylbiphenyl: Similar structure with a methyl group instead of an acetyl group.
Uniqueness: 1-(4’-Acetyl[1,1’-biphenyl]-4-yl)propan-1-one is unique due to the presence of both an acetyl group and a propanone group, which confer distinct chemical and physical properties. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs .
Properties
CAS No. |
143584-61-6 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-[4-(4-acetylphenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C17H16O2/c1-3-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-11H,3H2,1-2H3 |
InChI Key |
JTOYDXPBVNHXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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